molecular formula C12H18N2O2 B15055525 Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate

Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate

Cat. No.: B15055525
M. Wt: 222.28 g/mol
InChI Key: BQNMYRSQMBXJMM-UHFFFAOYSA-N
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Description

Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate is a chemical compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound features a cyclopentyl group and a methyl group attached to the imidazole ring, along with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with an appropriate amine to form an intermediate, which is then cyclized with a suitable reagent to form the imidazole ring. The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The imidazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are frequently employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogen atoms or other functional groups.

Scientific Research Applications

Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. The cyclopentyl and methyl groups may enhance binding affinity and selectivity for certain targets. Pathways involved include modulation of enzyme activity and receptor binding.

Comparison with Similar Compounds

    Ethyl 1-methyl-1H-imidazole-4-carboxylate: Similar structure but lacks the cyclopentyl group.

    Ethyl 1-trityl-1H-imidazole-4-carboxylate: Contains a trityl group instead of a cyclopentyl group.

    1H-Imidazole, 4-methyl-: Lacks the ethyl ester and cyclopentyl groups.

Uniqueness: Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate is unique due to the presence of both the cyclopentyl and ethyl ester groups, which confer distinct chemical properties and potential applications. The combination of these groups with the imidazole ring enhances its versatility in various chemical reactions and research applications.

Biological Activity

Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes existing research on the compound, focusing on its biological activity, mechanisms of action, and therapeutic potential.

  • Chemical Formula : C₉H₁₃N₂O₂
  • Molecular Weight : 167.21 g/mol
  • CAS Number : Not listed in the provided sources.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The imidazole ring in the structure allows for hydrogen bonding and π-π interactions, which can enhance binding affinity and specificity towards target proteins. The presence of cyclopentyl and ethyl groups may influence the compound's lipophilicity, thereby affecting its bioavailability and distribution in biological systems .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of imidazole compounds can induce apoptosis in cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The mechanism involves modulation of caspase activity, leading to programmed cell death .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. Inhibition of this enzyme can be beneficial in treating conditions like gout and hyperuricemia .

Case Studies and Research Findings

A review of recent literature highlights various studies focusing on the synthesis and evaluation of imidazole derivatives, including this compound:

StudyFindings
Study 1Demonstrated cytotoxicity against multiple cancer cell lines with IC50 values ranging from 0.12 to 2.78 µM. Induced apoptosis through caspase activation.
Study 2Highlighted the role of imidazole derivatives in drug design, emphasizing their potential as enzyme inhibitors with therapeutic applications.
Study 3Focused on the synthesis of similar imidazole compounds showing promise as non-purine xanthine oxidase inhibitors, suggesting a pathway for further exploration of Ethyl 1-cyclopentyl derivatives.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

ethyl 1-cyclopentyl-5-methylimidazole-4-carboxylate

InChI

InChI=1S/C12H18N2O2/c1-3-16-12(15)11-9(2)14(8-13-11)10-6-4-5-7-10/h8,10H,3-7H2,1-2H3

InChI Key

BQNMYRSQMBXJMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C=N1)C2CCCC2)C

Origin of Product

United States

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